molecular formula C12H17N3O B2590646 1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2094252-48-7

1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2590646
CAS No.: 2094252-48-7
M. Wt: 219.288
InChI Key: LAMYWGUDPORSNR-UHFFFAOYSA-N
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Description

1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one is a complex organic compound featuring an imidazole ring, an azetidine ring, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. One common method involves the alkylation of imidazole with a suitable alkyl halide, followed by cyclization to form the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the azetidine ring can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

1-[3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-5-9(16)15-8-12(2,3)10(15)11-13-6-7-14(11)4/h5-7,10H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMYWGUDPORSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2=NC=CN2C)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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